Acetanilide-13C6: A Technical Guide for Researchers in Drug Discovery and Development
Acetanilide-13C6: A Technical Guide for Researchers in Drug Discovery and Development
An in-depth exploration of the applications, methodologies, and data surrounding the use of Acetanilide-13C6 in scientific research.
Acetanilide-13C6, a stable isotope-labeled form of acetanilide, serves as a critical tool in modern research, particularly in the fields of drug metabolism, pharmacokinetics, and quantitative proteomics. Its unique properties, stemming from the incorporation of six carbon-13 isotopes in its phenyl ring, make it an invaluable internal standard and tracer for mass spectrometry-based analyses. This technical guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and relevant data for researchers, scientists, and drug development professionals.
Core Applications in Research
The utility of Acetanilide-13C6 in a research setting is primarily centered around its use as an internal standard for quantitative mass spectrometry and as a tracer in metabolic studies. The six-dalton mass shift compared to its unlabeled counterpart allows for clear differentiation in mass spectra, ensuring accurate and precise measurements.
Stable Isotope Labeling for Quantitative Analysis
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. Acetanilide-13C6 is an ideal internal standard for the quantification of acetanilide and its metabolites, as well as other structurally similar compounds.
The fundamental principle lies in the co-elution of the analyte and the labeled internal standard. Because they share near-identical physicochemical properties, they experience the same effects during sample preparation, chromatography, and ionization. This co-behavior corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to highly reliable quantification.[1]
Drug Metabolism and Pharmacokinetic (DMPK) Studies
Understanding the metabolic fate of a drug candidate is a cornerstone of drug development. Acetanilide itself has been a subject of metabolic studies, and its labeled form, Acetanilide-13C6, allows for unambiguous tracking of the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.[2][3][4][5][6][7]
By administering Acetanilide-13C6 to in vivo or in vitro models, researchers can:
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Identify and quantify novel and known metabolites.
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Elucidate metabolic pathways, including hydroxylation, deacetylation, and conjugation.[4]
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Determine pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
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Investigate potential drug-drug interactions by observing changes in metabolic profiles.
The use of 13C labeling is particularly advantageous over radioactive isotopes like 14C in certain studies as it does not require specialized handling and disposal procedures for radioactive materials.
Quantitative Data Summary
The following table summarizes key properties and data relevant to the use of Acetanilide-13C6 in research.
| Property | Value | Reference |
| Chemical Formula | CH₃CONH¹³C₆H₅ | |
| Molecular Weight | 141.12 g/mol | [8][9][10] |
| Isotopic Purity | 99 atom % ¹³C | |
| Mass Shift (M+n) | M+6 | |
| CAS Number (Labeled) | 201741-03-9 | [8][9][10] |
| CAS Number (Unlabeled) | 103-84-4 | [8][11] |
| Melting Point | 113-115 °C (lit.) | |
| Boiling Point | 304 °C (lit.) |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Acetanilide-13C6.
Quantitative Analysis of Acetanilide in Plasma using LC-MS/MS with Acetanilide-13C6 as an Internal Standard
This protocol outlines a typical workflow for the quantification of acetanilide in a biological matrix.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a known concentration of Acetanilide-13C6 (e.g., 100 ng/mL).
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Vortex the mixture for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
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Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
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Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate acetanilide from matrix components (e.g., 5% B to 95% B over 5 minutes).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
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Ionization Source: Electrospray ionization (ESI) in positive mode.
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MRM Transitions:
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Acetanilide: Precursor ion (Q1) m/z 136.1 -> Product ion (Q3) m/z 94.1
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Acetanilide-13C6 (Internal Standard): Precursor ion (Q1) m/z 142.1 -> Product ion (Q3) m/z 100.1
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Data Analysis: The concentration of acetanilide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol describes how to assess the metabolic stability of a compound, with Acetanilide-13C6 potentially being used as a reference compound or for method development.
1. Incubation
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Prepare an incubation mixture containing:
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Human liver microsomes (e.g., 0.5 mg/mL final concentration).
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NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
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Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding the test compound (or Acetanilide-13C6) at a final concentration of, for example, 1 µM.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
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Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
2. Sample Analysis
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Process the quenched samples as described in the quantitative analysis protocol (protein precipitation).
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Analyze the samples using LC-MS/MS to measure the disappearance of the parent compound over time.
3. Data Analysis
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Plot the natural logarithm of the percentage of the parent compound remaining versus time.
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The slope of the linear portion of the curve represents the elimination rate constant (k).
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The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Acetanilide-13C6.
Caption: Workflow for quantitative analysis using Acetanilide-13C6.
Caption: Workflow for a metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in the metabolism of labelled acetanilide and binding of isotope to serum and liver macromolecules during chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism and elimination of acetanilide compounds by rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic fate of acetanilid and other aniline derivatives; major metabolites of acetanilid appearing in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies in detoxication: 16. The metabolism of acetanilide in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies in detoxication. 22. The metabolism of phenacetin (p-ethoxyacetanilide) in the rabbit and a further observation on acetanilide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
- 9. Acetanilide-13C6 | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Acetanilide - Wikipedia [en.wikipedia.org]
